molecular formula C15H19ClN6O B5701515 N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5701515
M. Wt: 334.80 g/mol
InChI Key: GRTKSZPQUKBXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer treatment and research.

Mechanism of Action

N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling proteins and inhibiting cell growth and proliferation. This mechanism of action is similar to that of other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has also been shown to enhance the differentiation of neural stem cells, which could have applications in regenerative medicine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is its potency and selectivity for EGFR, which makes it a valuable tool for studying EGFR signaling in various cell types and experimental conditions. However, like other kinase inhibitors, N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine can have off-target effects and may not be suitable for all experimental systems. In addition, the high cost of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine can be a limitation for some researchers.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and related compounds. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of research is the investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and other kinase inhibitors in combination with other therapies, such as immunotherapy, is an area of active investigation.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves several steps, including the reaction of 4-chloroaniline with ethyl chloroformate to form N-(4-chlorophenyl)-N'-ethylcarbamoyl chloride, which is then reacted with 4-morpholineethanamine to form the desired product. The purity of the compound can be further improved through recrystallization and other purification methods.

Scientific Research Applications

N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been widely used in scientific research as a tool to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been used to investigate the mechanisms of EGFR signaling, as well as its interactions with other signaling pathways.

properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c1-2-17-13-19-14(18-12-5-3-11(16)4-6-12)21-15(20-13)22-7-9-23-10-8-22/h3-6H,2,7-10H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTKSZPQUKBXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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